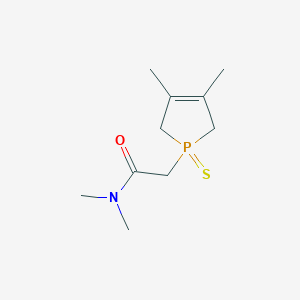
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a unique combination of sulfur, phosphorus, and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The starting materials often include dimethylacetamide and specific phosphorous and sulfur-containing reagents. The reaction conditions may require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
化学反应分析
Types of Reactions
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or phosphines.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide: shares similarities with other phosphorothioate compounds.
Dimethylacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
属性
CAS 编号 |
61213-82-9 |
|---|---|
分子式 |
C10H18NOPS |
分子量 |
231.30 g/mol |
IUPAC 名称 |
2-(3,4-dimethyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H18NOPS/c1-8-5-13(14,6-9(8)2)7-10(12)11(3)4/h5-7H2,1-4H3 |
InChI 键 |
XJAIXOHMHGCZBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CP(=S)(C1)CC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
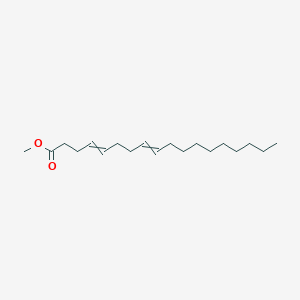
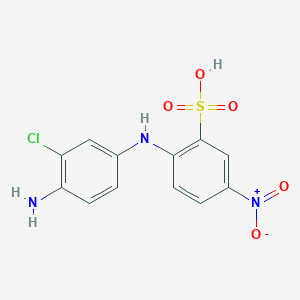

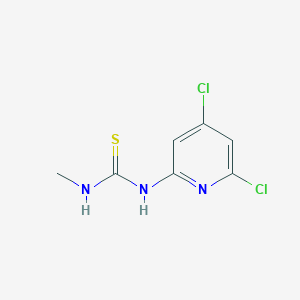
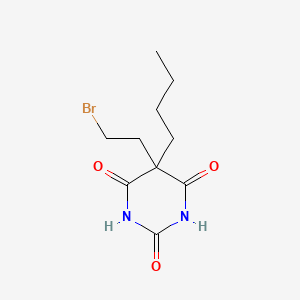

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
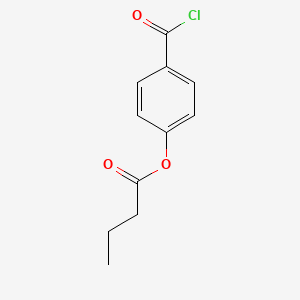
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
